molecular formula C15H18O3 B1317026 Ethyl 2-(3-oxocyclohexyl)benzoate CAS No. 284022-85-1

Ethyl 2-(3-oxocyclohexyl)benzoate

Cat. No.: B1317026
CAS No.: 284022-85-1
M. Wt: 246.3 g/mol
InChI Key: BMNKHFNMAHQJIK-UHFFFAOYSA-N
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Description

Ethyl 2-(3-oxocyclohexyl)benzoate: is a chemical compound that belongs to the class of benzoyl esters. It is known for its unique chemical structure and biological activity, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-oxocyclohexyl)benzoate typically involves the esterification of benzoic acid derivatives with ethyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and controlled reaction conditions are crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-(3-oxocyclohexyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is substituted with various electrophiles

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine, chlorine, or nitrating agents are employed

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl esters

Scientific Research Applications

Ethyl 2-(3-oxocyclohexyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

    Ethyl 3-(3-oxocyclohexyl)benzoate: Similar in structure but differs in the position of the oxocyclohexyl group.

    Ethyl benzoate: Lacks the oxocyclohexyl group, resulting in different chemical properties and reactivity.

    Methyl 2-(3-oxocyclohexyl)benzoate: Similar ester but with a methyl group instead of an ethyl group.

Uniqueness: this compound is unique due to the presence of the oxocyclohexyl group, which imparts distinct chemical and biological properties compared to other benzoyl esters .

Properties

IUPAC Name

ethyl 2-(3-oxocyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-2-18-15(17)14-9-4-3-8-13(14)11-6-5-7-12(16)10-11/h3-4,8-9,11H,2,5-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNKHFNMAHQJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2CCCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573108
Record name Ethyl 2-(3-oxocyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284022-85-1
Record name Ethyl 2-(3-oxocyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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